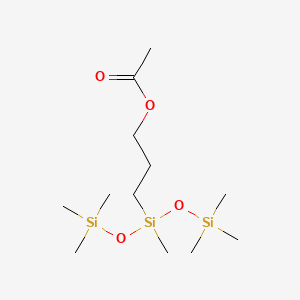
3H-Diazirine-3-D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Diazirine-3-D: is a nitrogen-containing heterocyclic organic compound with the molecular formula CH₂N₂. It features a three-membered ring structure with two nitrogen atoms double-bonded to each other, forming a cyclopropene-like ring. This compound is known for its ability to generate carbenes upon photochemical, thermal, or electrical stimulation, making it a valuable tool in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-Diazirine-3-D can be synthesized from ketones through a series of steps:
Oximation: The ketone is reacted with hydroxylammonium chloride in the presence of a base such as pyridine to form an oxime.
Tosylation or Mesylation: The oxime is then treated with tosyl or mesyl chloride in the presence of a base to yield the tosyl or mesyl oxime.
Formation of Diaziridine: The tosyl or mesyl oxime is treated with ammonia to produce diaziridine.
Oxidation: The diaziridine is oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3H-Diazirine-3-D undergoes various chemical reactions, including:
Photochemical Reactions: Upon irradiation with ultraviolet light, this compound decomposes to form carbenes, which can insert into C-H, N-H, and O-H bonds.
Thermal Reactions: Heating this compound can also generate carbenes, which participate in similar insertion reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Oxidizing Agents: Chromium-based reagents, iodine and triethylamine, silver oxide, oxalyl chloride, and electrochemical oxidation.
Photochemical Conditions: Ultraviolet light irradiation.
Thermal Conditions: Heating to specific temperatures depending on the desired reaction.
Major Products:
Carbenes: Generated from photochemical or thermal decomposition.
Insertion Products: Formed by carbene insertion into C-H, N-H, and O-H bonds.
Scientific Research Applications
3H-Diazirine-3-D has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which 3H-Diazirine-3-D exerts its effects is through the generation of carbenes upon photochemical, thermal, or electrical stimulation. These carbenes can rapidly insert into nearby C-H, N-H, and O-H bonds, forming new covalent bonds. This property makes this compound a powerful tool for labeling and crosslinking molecules in various applications .
Comparison with Similar Compounds
1H-Diazirine: Another isomer of diazirine with a different ring structure.
Diazomethane: An isomeric compound that can also generate carbenes but has different reactivity and stability.
Trifluoromethyl Aryl Diazirines: These compounds have similar carbene-generating properties but differ in their electronic properties and activation temperatures.
Uniqueness of 3H-Diazirine-3-D: this compound is unique due to its small size, stability under various conditions, and ability to generate carbenes efficiently upon activation. Its versatility in different scientific applications, from molecular labeling to polymer crosslinking, sets it apart from other similar compounds .
Properties
CAS No. |
10310-87-9 |
|---|---|
Molecular Formula |
CH2N2 |
Molecular Weight |
43.047 |
IUPAC Name |
3-deuterio-3H-diazirine |
InChI |
InChI=1S/CH2N2/c1-2-3-1/h1H2/i1D |
InChI Key |
GKVDXUXIAHWQIK-MICDWDOJSA-N |
SMILES |
C1N=N1 |
Synonyms |
3H-Diazirine-3-D |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


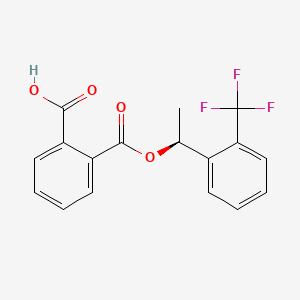
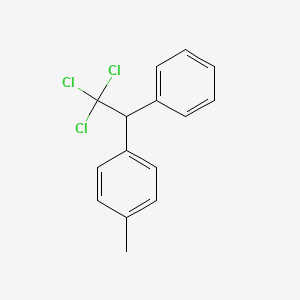
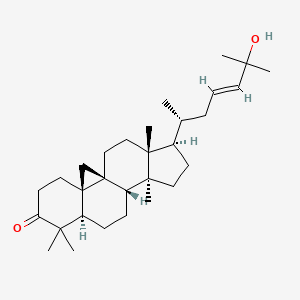
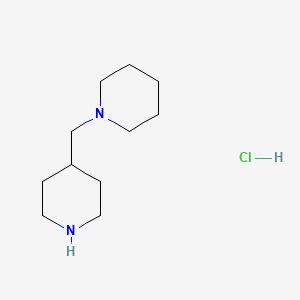
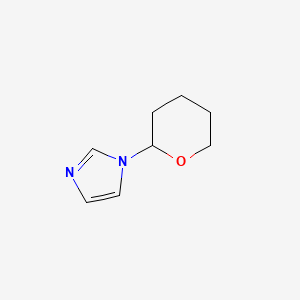
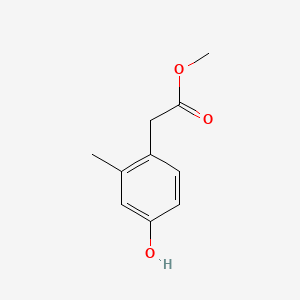
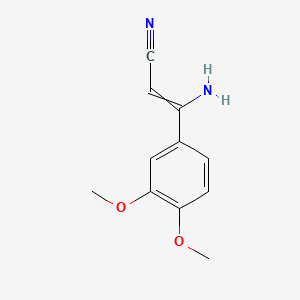
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B599899.png)
